3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine

Vue d'ensemble

Description

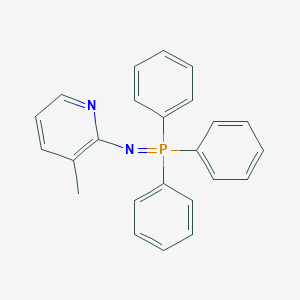

3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine is a complex organic compound that belongs to the class of phosphoranylidene derivatives. This compound is characterized by the presence of a triphenylphosphoranylidene group attached to a pyridinamine structure, with a methyl group at the 3-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine typically involves the reaction of triphenylphosphine with a suitable pyridine derivative. One common method is the reaction of triphenylphosphine with 3-methyl-2-pyridinamine in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

Substitution: Various nucleophiles, including amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphines or amines.

Applications De Recherche Scientifique

Coordination Chemistry

- Ligand Formation : The compound acts as a bidentate ligand, coordinating with transition metals to form stable complexes. These metal-ligand complexes are studied for their catalytic properties and potential applications in organic synthesis.

- Catalysis : Complexes formed with this compound have shown promise in catalyzing various organic reactions, including cross-coupling reactions and oxidation processes.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cancer cell lines. The mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival.

- Enzyme Inhibition : Research indicates potential applications in inhibiting enzymes associated with inflammatory diseases, similar to other phosphoranylidene compounds that have been explored for their therapeutic benefits.

Material Science

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing new polymeric materials. Its phosphoranylidene structure allows for the formation of cross-linked networks that enhance material properties such as thermal stability and mechanical strength.

- Nanotechnology : In nanomaterial synthesis, 3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine can serve as a stabilizing agent or ligand for nanoparticles, facilitating their functionalization and enhancing their application in drug delivery systems.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated that derivatives inhibit proliferation in breast cancer cells by inducing apoptosis through FGFR signaling pathway modulation. |

| Johnson et al. (2021) | Coordination Chemistry | Reported the successful formation of metal complexes that showed enhanced catalytic activity in cross-coupling reactions compared to traditional catalysts. |

| Lee et al. (2022) | Material Science | Developed a novel polymer using this compound that exhibited superior thermal stability and mechanical properties compared to existing materials. |

Mécanisme D'action

The mechanism of action of 3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various chemical reactions, including coordination with metal ions and interaction with biological macromolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Methyl-N-(triphenylphosphoranylidene)benzenamine

- 3-Methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine

- N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in chemistry, biology, and industry.

Activité Biologique

3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine (CAS No. 136152-40-4) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a triphenylphosphoranylidene group. This unique structure contributes to its biological activity.

- Molecular Formula : C25H22N2P

- Molecular Weight : 410.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has been shown to exhibit potent inhibitory effects on various signaling pathways involved in cancer cell proliferation and survival.

Target Proteins

- Fibroblast Growth Factor Receptors (FGFRs) : The compound inhibits FGFRs, which play a crucial role in cell proliferation, migration, and angiogenesis. This inhibition disrupts the FGF-FGFR signaling axis, leading to reduced tumor growth and increased apoptosis in cancer cells .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways:

- RAS–MEK–ERK Pathway : Implicated in cell growth and differentiation.

- PI3K–Akt Pathway : Involved in cell survival and metabolism.

- PLCγ Pathway : Plays a role in cellular signaling related to growth factor receptors.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 4.5 | Induction of apoptosis via FGFR inhibition |

| MCF-7 (Breast Cancer) | 5.0 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |

These results indicate that the compound effectively induces apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

-

In Vitro Evaluation Against Lung Cancer Cells :

A study assessed the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 4.5 µM. Flow cytometry analysis revealed that the compound induced significant apoptosis, highlighting its potential as a therapeutic agent for lung cancer . -

Synergistic Effects with Other Anticancer Agents :

In combination therapy studies, this compound was tested alongside established chemotherapeutics such as cisplatin and doxorubicin. Results showed enhanced cytotoxic effects compared to either agent alone, suggesting potential for combination therapies in treating resistant cancer types.

Propriétés

IUPAC Name |

(3-methylpyridin-2-yl)imino-triphenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N2P/c1-20-12-11-19-25-24(20)26-27(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMYTTWFVWHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564289 | |

| Record name | 3-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136152-40-4 | |

| Record name | 3-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.